![molecular formula C19H22F3N5 B6457236 2-cyclopropyl-4,5-dimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2549003-48-5](/img/structure/B6457236.png)
2-cyclopropyl-4,5-dimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
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Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has various substituents including a cyclopropyl group, a dimethyl group, a piperazine ring, and a trifluoromethyl group attached to a pyridine ring.
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions and functional group tolerance. The success of SM coupling relies on organoboron reagents, which readily transmetalate with palladium(II) complexes. These reagents enable the construction of complex molecules. The compound could serve as a valuable organoboron reagent in SM coupling reactions .
Hepatic Stellate Cell Inhibition
Novel heterocyclic compounds, including pyrimidines, have been evaluated for their biological activities. In particular, 2-(pyridin-2-yl)pyrimidine derivatives were synthesized and tested against immortalized rat hepatic stellate cells (HSC-T6). Investigating the inhibitory effects of this compound on hepatic stellate cells could provide insights into potential therapeutic applications .
Imidazole Derivatives
Imidazole, a five-membered heterocyclic moiety, has diverse biological applications. While not directly related to the compound mentioned, understanding the properties of imidazole derivatives can inform potential applications. Imidazole-containing compounds exhibit antimicrobial, anti-inflammatory, and antitumor activities. Exploring the structural modifications of the pyrimidine scaffold could lead to similar benefits .
Indole Derivatives
Although not directly linked to the compound, indole derivatives share some similarities with pyrimidines. For instance, indole-3-acetic acid (IAA), a plant hormone, is produced from tryptophan degradation. Investigating the pharmacological activities of indole derivatives may inspire research directions for the compound under study .
properties
IUPAC Name |
2-cyclopropyl-4,5-dimethyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5/c1-12-13(2)24-17(14-3-4-14)25-18(12)27-9-7-26(8-10-27)16-6-5-15(11-23-16)19(20,21)22/h5-6,11,14H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBMDGVHQBSRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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